Head-to-Head: Pramlintide vs. Exenatide on Postprandial Glucose in Type 1 Diabetes
A head-to-head comparison in a closed-loop setting showed exenatide (a GLP-1 agonist) provided superior attenuation of postprandial hyperglycemia compared to pramlintide [1].
| Evidence Dimension | Postprandial glucose attenuation |
|---|---|
| Target Compound Data | Pramlintide (30 μg) + insulin |
| Comparator Or Baseline | Exenatide (2.5 μg) + insulin |
| Quantified Difference | Exenatide significantly better (P < 0.03 vs. pramlintide) |
| Conditions | Type 1 diabetes patients on a closed-loop system with standardized 60g carbohydrate meal [1] |
Why This Matters
For researchers selecting an adjunct to insulin in closed-loop systems, this study provides quantitative evidence that exenatide may be the more effective choice for postprandial glucose control.
- [1] Renukuntla VS, et al. Role of Glucagon-like peptide-1 analogue versus Amylin as an adjuvant therapy in type 1 diabetes in a closed loop setting with ePID algorithm. J Diabetes Sci Technol. 2014;8(5):1011-1017. View Source
